Product packaging for Pentachlorobenzoyl chloride(Cat. No.:CAS No. 1825-23-6)

Pentachlorobenzoyl chloride

Cat. No.: B156929
CAS No.: 1825-23-6
M. Wt: 312.8 g/mol
InChI Key: AAUSLOKBERXEER-UHFFFAOYSA-N
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Description

Pentachlorobenzoyl chloride is a useful research compound. Its molecular formula is C7Cl6O and its molecular weight is 312.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7Cl6O B156929 Pentachlorobenzoyl chloride CAS No. 1825-23-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6-pentachlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Cl6O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUSLOKBERXEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365276
Record name Pentachlorobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-23-6
Record name Pentachlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTACHLOROBENZOYL CHLORIDE
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Synthesis and Mechanistic Investigations of Pentachlorobenzoyl Chloride

Synthetic Methodologies for Pentachlorobenzoyl Chloride

The creation of this compound is achieved through several key synthetic pathways, each with distinct advantages and applications. These methods range from direct chlorination of readily available precursors to more specialized halogen exchange reactions.

Chlorination of Benzoyl Chloride and Polychlorobenzoyl Chloride

The industrial production of this compound often relies on the chlorination of benzoyl chloride or partially chlorinated benzoyl chlorides (polychlorobenzoyl chlorides). google.com This process typically involves reacting the starting material with chlorine gas. The reaction can be carried out at elevated temperatures, for instance, between 30°C and 180°C. In some methods, polychlorobenzoyl chlorides, which have between one and four chlorine atoms on the phenyl ring, are used as the initial reactant. google.com

For example, a process might involve starting with 2,4-dichlorobenzoyl chloride and chlorinating it to produce this compound. google.com The progress of the chlorination is often monitored using gas chromatography (GC) until the desired conversion rate, typically around 98%, is achieved. google.com

Application of Chlorosulfuric Acid, Carbon Tetrachloride, and Thionyl Chloride/Sulfuryl Chloride as Mixed Solvents

A notable method for preparing this compound utilizes a mixed solvent system. google.com This system can consist of chlorosulfuric acid, carbon tetrachloride, and either thionyl chloride or sulfuryl chloride. google.com The use of these mixed solvents is a key feature of a preparation method that boasts high productivity. google.com

Chlorosulfuric acid often serves as a primary solvent in these reactions. google.comgoogle.com The reaction mixture can be processed to recover the solvents, making the process more environmentally friendly and economical. google.com For instance, after the reaction is complete, carbon tetrachloride and thionyl chloride or sulfuryl chloride can be reclaimed through atmospheric distillation, followed by the recovery of chlorosulfuric acid under reduced pressure. google.com

Role of Iodine as a Catalyst in Chlorination Reactions

Iodine is a crucial catalyst in the chlorination process for producing this compound. google.com It is often used in conjunction with other catalysts or as the sole catalyst. The amount of iodine used is typically a small percentage, around 0.1% to 2% by weight, of the starting benzoyl chloride or polychlorobenzoyl chloride. google.com

The catalytic activity of iodine is also noted in other chlorination reactions. For instance, in the chlorination of benzoyl chloride to produce monochlorobenzoyl chloride, a ferric halide-iodine co-catalyst system has been shown to provide higher yields of the meta-isomer compared to using only ferric chloride. google.com While this specific example focuses on monochlorination, it highlights the effectiveness of iodine as a co-catalyst in chlorination of the benzene (B151609) ring. In the synthesis of this compound, iodine facilitates the extensive chlorination required. google.com

Alternative Halogen Exchange Routes for Pentafluorobenzoyl Chloride from this compound

While the primary focus is on the synthesis of this compound, it is also a precursor for other important compounds. An alternative synthetic route involves the halogen exchange of this compound to produce pentafluorobenzoyl chloride. This transformation highlights the utility of this compound as a starting material for creating highly fluorinated aromatic compounds.

Considerations for Industrial-Scale Production of this compound

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process efficiency, safety, and environmental impact.

For industrial applications, optimizing the synthesis of this compound is crucial. A patented method emphasizes a process that is not only simple and safe but also achieves a high productivity rate of up to 96%. google.com A key aspect of this optimization is the use of recyclable solvents. google.com After the reaction, the solvent mixture, which can include carbon tetrachloride and chlorosulfuric acid, can be recovered and reused in subsequent batches. google.com This recycling aspect significantly reduces waste and improves the economic viability of the process. google.comeuropa.eu The aftertreatment of the reaction mixture can involve distillation to separate and reclaim the different solvent components. google.com

Research Findings Summary

Reactant(s)Solvent(s)CatalystProduct(s)Yield
Benzoyl chloride or Polychlorobenzoyl chloride, ChlorineChlorosulfuric acid, Carbon tetrachloride, Thionyl chloride or Sulfuryl chlorideIodineThis compoundUp to 97% google.com
2,4-dichlorobenzoyl chloride, ChlorineChlorosulfuric acid, Thionyl chlorideIodineThis compound94.3% google.com
Benzoyl chloride, ChlorineNoneFerric chloride, IodineMonochlorobenzoyl chloride (meta-isomer)High yield of meta-isomer google.com
Environmental and Energy Efficiency Considerations

The synthesis of highly chlorinated aromatic compounds like this compound is associated with notable environmental and energy concerns. Historically, the production of chlorinated hydrocarbons has often involved processes that are energy-intensive and can generate hazardous byproducts. wikipedia.orgnih.gov Pentachlorobenzene (PeCB), a precursor to this compound, is recognized as a persistent organic pollutant (POP) and was banned globally under the Stockholm Convention due to its environmental persistence and toxicity. wikipedia.org The combustion of such compounds can also lead to the formation of highly toxic polychlorinated dibenzodioxins and dibenzofurans. wikipedia.org

These environmental challenges have spurred research into more efficient and "green" chlorination methodologies. Modern approaches focus on reducing energy consumption and minimizing waste. acs.orgnih.gov Key developments include the use of aqueous media, which reduces the need for volatile organic solvents, and the application of novel catalytic systems that operate under milder conditions. acs.orgresearchgate.net For instance, systems using N-chlorosuccinimide (NCS) in the presence of catalysts like p-toluenesulfonic acid (p-TsOH) in water have shown promise for the efficient chlorination of aromatic compounds. acs.orgresearchgate.net Another innovative strategy employs hydrochloric acid as the chlorine source with hydrogen peroxide as an environmentally benign oxidant, catalyzed by mixed metal oxides, aiming to improve safety and reduce the environmental footprint of industrial chlorination. nih.gov Such advancements are critical for aligning the production of specialty chemicals with principles of sustainable chemistry.

Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound involves several distinct mechanistic steps, from the exhaustive chlorination of the aromatic ring to the final conversion of the carboxylic acid group.

Detailed Mechanistic Pathways of Chlorination

The formation of the pentachlorinated benzene ring typically proceeds through a series of electrophilic aromatic substitution reactions. masterorganicchemistry.comwikipedia.org In this process, a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is used to activate molecular chlorine (Cl₂). wikipedia.orgyoutube.com

The mechanism involves three key steps:

Activation of the Electrophile: The Lewis acid polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species that can be represented as Cl⁺[FeCl₄]⁻. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic chlorine atom. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base, typically the [FeCl₄]⁻ complex, removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and regenerating the catalyst. masterorganicchemistry.com

This sequence is repeated until five positions on the benzene ring are substituted with chlorine atoms. Each additional chlorine atom deactivates the ring towards further electrophilic attack, making subsequent chlorinations progressively more difficult and requiring harsher reaction conditions.

Once pentachlorobenzoic acid is obtained, it is converted to this compound. This is commonly achieved using thionyl chloride (SOCl₂). youtube.comlibretexts.orgmasterorganicchemistry.com The mechanism for this conversion is a nucleophilic acyl substitution:

The carboxylic acid's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. youtube.comlibretexts.org

A proton is lost, and a chloride ion is expelled, forming a chlorosulfite intermediate. This intermediate contains a very good leaving group. libretexts.orgmasterorganicchemistry.com

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate. youtube.comlibretexts.org

The tetrahedral intermediate formed then collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion. youtube.com

Reaction Step Reagents Key Intermediate Purpose
Ring ChlorinationBenzene, Cl₂, FeCl₃Arenium Ion (Sigma Complex)Introduces chlorine atoms onto the aromatic ring via electrophilic substitution.
Acid Chloride FormationPentachlorobenzoic Acid, SOCl₂Chlorosulfite IntermediateConverts the carboxylic acid group to a more reactive acid chloride.

Catalytic Mechanisms of Iodine in Chlorination Processes

While traditional Lewis acids are effective, iodine can be used as a co-catalyst to enhance chlorination processes. Iodine itself is generally unreactive toward aromatic rings in an electrophilic substitution context. libretexts.org However, its utility arises in synergistic systems. Research has shown that iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), in combination with a Lewis acid like AlCl₃, can generate a highly potent chlorinating species. researchgate.net

DFT (Density Functional Theory) calculations suggest the formation of a [Cl-PhI-OTFA·AlCl₃] complex. researchgate.net This species acts as a powerful electrophile, capable of chlorinating even deactivated aromatic systems under non-acidic conditions. The iodine(III) center facilitates the transfer of a positive chlorine ion (Cl⁺) to the aromatic ring, providing an alternative and sometimes more efficient pathway than using chlorine gas and a standard Lewis acid alone. In other contexts, iodine is activated by an oxidizing agent to form an electrophilic iodine species (I⁺), which then reacts with the aromatic ring. wikipedia.orgyoutube.comlibretexts.org A similar principle can apply where iodine facilitates the generation of a more reactive chlorine electrophile.

Steric Effects and Hindrance in Reactions Involving Highly Chlorinated Benzoyl Derivatives

Steric hindrance plays a critical role in the reactivity of this compound. The molecule's structure is characterized by five bulky chlorine atoms populating the benzene ring, which creates a crowded three-dimensional environment. youtube.comyoutube.com This crowding, or steric bulk, significantly impacts the molecule's chemical behavior in two main ways:

Reactivity of the Benzoyl Group: The two chlorine atoms in the ortho positions to the benzoyl chloride group act like "fat goalies," sterically shielding the electrophilic carbonyl carbon. masterorganicchemistry.com This makes it difficult for nucleophiles to approach and attack the carbonyl center, thereby slowing down the rate of nucleophilic acyl substitution reactions compared to less substituted benzoyl chlorides. youtube.commasterorganicchemistry.com

Reactivity of the Aromatic Ring: The five chlorine atoms effectively block the remaining hydrogen-substituted carbon from potential electrophilic attack, making further substitution on the ring exceptionally difficult.

This high degree of steric hindrance means that reactions involving this compound often require more forcing conditions (e.g., higher temperatures or stronger reagents) to overcome the physical barrier presented by the large chlorine atoms. youtube.com

Nucleophilic Aromatic Substitution Mechanisms in Halogen Exchange Reactions

Despite the deactivating effect of halogens in electrophilic substitution, the five chlorine atoms in this compound strongly activate the ring for nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com This occurs because the highly electronegative chlorine atoms are powerful electron-withdrawing groups. Their cumulative inductive effect makes the aromatic ring electron-poor and thus susceptible to attack by strong nucleophiles.

The SₙAr mechanism, which facilitates halogen exchange, proceeds via a two-step addition-elimination pathway: libretexts.orgyoutube.com

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing one of the chlorine leaving groups. This is the rate-determining step as it temporarily destroys the ring's aromaticity. The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com

Elimination of Leaving Group: The aromaticity is restored as the leaving group (a chloride ion) is expelled from the Meisenheimer complex. youtube.com

The stability of the Meisenheimer intermediate is crucial. The negative charge is delocalized across the ring and is particularly stabilized when electron-withdrawing groups are positioned ortho and para to the site of attack. masterorganicchemistry.comlibretexts.org In a pentachlorinated ring, multiple chlorine atoms contribute to this stabilization, making the SₙAr reaction feasible despite the high steric hindrance. Studies on chlorinated benzenes confirm that additional chlorine substituents lower the activation energy for nucleophilic attack. researchgate.net

Reactivity and Derivatization of Pentachlorobenzoyl Chloride

Acylation Reactions Mediated by Pentachlorobenzoyl Chloride

As a potent acylating agent, this compound readily participates in reactions that transfer its pentachlorobenzoyl group to a nucleophile. This reactivity is central to its application in synthesizing a range of derivatives, including amides and ketones.

This compound reacts with primary and secondary amines in a classic nucleophilic acyl substitution to form N-substituted pentachlorobenzamides. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion. The hydrogen chloride byproduct is typically neutralized by using an excess of the amine or by adding a non-nucleophilic base.

The general reaction involves the nucleophilic nitrogen of the amine attacking the electrophilic carbonyl carbon of the this compound. This is a vigorous and often exothermic process.

Table 1: Amide Formation from this compound

Reactant 1Reactant 2ProductByproduct
This compoundPrimary Amine (R-NH₂)N-Alkyl-pentachlorobenzamideHydrogen Chloride (HCl)
This compoundSecondary Amine (R₂-NH)N,N-Dialkyl-pentachlorobenzamideHydrogen Chloride (HCl)
This compoundAmmonia (NH₃)PentachlorobenzamideHydrogen Chloride (HCl)

This compound is an effective reagent in Friedel-Crafts acylation reactions. In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can acylate aromatic compounds like benzene (B151609). The Lewis acid coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the aromatic ring, leading to the formation of a pentachlorophenyl ketone after rearomatization. This method provides a direct route to introducing the bulky and electron-deficient pentachlorobenzoyl group onto an aromatic substrate.

Table 2: Friedel-Crafts Acylation using this compound

SubstrateReagentCatalystProduct
BenzeneThis compoundAluminum Chloride (AlCl₃)Phenyl pentachlorophenyl ketone
TolueneThis compoundAluminum Chloride (AlCl₃)Methylphenyl pentachlorophenyl ketone

Substitution Reactions of the Benzoyl Chloride Moiety

The chloride of the benzoyl chloride group is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions.

This compound reacts readily with alcohols (containing hydroxyl groups) to form pentachlorobenzoate esters. The reaction is a nucleophilic acyl substitution where the alcohol's oxygen atom attacks the carbonyl carbon. chemguide.co.uk This reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com

Alkoxide ions (RO⁻), being stronger nucleophiles than their corresponding alcohols, react even more rapidly to produce the same ester products. youtube.com

Table 3: Esterification of this compound

ReactantNucleophileProductByproduct
This compoundAlcohol (R-OH)Pentachlorobenzoate Ester (C₆Cl₅COOR)Hydrogen Chloride (HCl)
This compoundAlkoxide Ion (RO⁻)Pentachlorobenzoate Ester (C₆Cl₅COOR)Chloride Ion (Cl⁻)

The chloride in this compound can be displaced by an acetate (B1210297) ion (CH₃COO⁻), typically from a salt like sodium acetate. This reaction proceeds through the standard nucleophilic addition-elimination mechanism to yield a mixed anhydride (B1165640), specifically acetic pentachlorobenzoic anhydride. vaia.comchegg.com This anhydride product contains both the acetyl and the pentachlorobenzoyl groups linked by an oxygen atom.

Table 4: Reaction with Acetate Ion

Reactant 1Reactant 2ProductByproduct
This compoundSodium AcetateAcetic pentachlorobenzoic anhydrideSodium Chloride

Like most acyl chlorides, this compound is sensitive to moisture and undergoes rapid hydrolysis upon contact with water. The reaction involves the nucleophilic attack of water on the carbonyl carbon, followed by the elimination of hydrogen chloride. The final product of this irreversible reaction is the stable carboxylic acid, pentachlorobenzoic acid. This reaction underscores the need for anhydrous conditions when handling or storing this compound for other synthetic purposes.

Table 5: Hydrolysis of this compound

Reactant 1Reactant 2ProductByproduct
This compoundWater (H₂O)Pentachlorobenzoic acidHydrogen Chloride (HCl)

Synthesis of this compound Derivatives and Their Applications

This compound is a highly reactive compound owing to the five electron-withdrawing chlorine atoms on the benzene ring and the acyl chloride functional group. This reactivity makes it a valuable reagent in the synthesis of a variety of derivatives with applications in diverse fields of chemistry.

Derivatives for Advanced Organic Synthesis

The high electrophilicity of the carbonyl carbon in this compound makes it a potent acylating agent. This property is harnessed in advanced organic synthesis to introduce the pentachlorobenzoyl group into various molecules, thereby modifying their properties or facilitating further transformations.

One significant application is in the synthesis of specialized flame retardants. The pentachlorobenzoyl moiety can be incorporated into polymer structures or other molecules to enhance their fire resistance. For instance, it is a key reagent in the production of N-(Pentachlorobenzoyl)-4,5-dibromo-3,6-methanohexahydrophthalimide, a compound utilized in industrial flame retardant applications. The presence of a high number of halogen atoms in the resulting molecule contributes to its flame-retardant properties.

The pentachlorobenzoyl group can also serve as a protecting group in complex multi-step syntheses. organic-chemistry.orgwikipedia.org A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting under certain conditions. organic-chemistry.org While specific examples detailing the use of the pentachlorobenzoyl group as a standard protecting group are not prevalent in mainstream literature, its stability under certain conditions and its potential for selective removal could make it a useful tool for chemists in specific synthetic contexts.

Furthermore, this compound is used as a derivatizing agent in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS). It reacts with analytes containing active hydrogens, such as amines and alcohols (including steroids), to form stable, volatile derivatives. The high mass and distinct isotopic pattern of the five chlorine atoms in the pentachlorobenzoyl group enhance the detectability and aid in the structural elucidation of the original compounds.

Table 1: Applications of this compound in Organic Synthesis

Application AreaDerivative TypePurpose
Material Science N-acyl imidesSynthesis of flame retardants.
Analytical Chemistry Esters, AmidesDerivatization for GC-MS analysis.
Synthetic Strategy Esters, AmidesPotential as a protecting group for alcohols and amines. organic-chemistry.orgwikipedia.org

Precursors for Fluorinated Benzoyl Chlorides via Halogen Exchange

This compound serves as a valuable precursor for the synthesis of fluorinated benzoyl chlorides through halogen exchange (Halex) reactions. wikipedia.orggaylordchemical.comacsgcipr.org The Halex process is an industrially significant method for producing aryl fluorides by treating aryl chlorides with a fluoride (B91410) source, typically an alkali metal fluoride like potassium fluoride (KF), at elevated temperatures. wikipedia.orgacsgcipr.org

The reaction is a nucleophilic aromatic substitution (SNAr) where chloride ions on the aromatic ring are displaced by fluoride ions. gaylordchemical.comacsgcipr.org The success of the Halex reaction is highly dependent on the electronic nature of the aromatic ring; it is most effective for aryl chlorides that are "activated" by electron-withdrawing groups. gaylordchemical.com The five chlorine atoms on the this compound molecule strongly withdraw electron density from the benzene ring, making it highly activated and thus an excellent substrate for this transformation.

The general conditions for a Halex reaction involve heating the chlorinated substrate with anhydrous potassium fluoride in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.org Phase-transfer catalysts may also be employed to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org

By carefully controlling the reaction conditions (temperature, stoichiometry of the fluoride source), it is possible to achieve selective replacement of one or more chlorine atoms, leading to a range of chlorofluorobenzoyl chlorides. Complete halogen exchange can yield pentafluorobenzoyl chloride, an important reagent in its own right, known for its use in synthesizing fluorinated polymers, pharmaceuticals, and agrochemicals.

Table 2: Typical Conditions for Halex Reaction

ParameterConditionRationale
Fluoride Source Anhydrous Potassium Fluoride (KF), Caesium Fluoride (CsF)Provides the nucleophilic fluoride ion. wikipedia.orgacsgcipr.org
Substrate Electron-deficient Aryl Chloride (e.g., this compound)The electron-withdrawing groups activate the ring for SNAr. gaylordchemical.com
Solvent Polar Aprotic (e.g., DMSO, DMF, Sulfolane)Solubilizes the reactants and facilitates the substitution. wikipedia.org
Temperature High (150-250 °C)Provides the necessary activation energy for the reaction. wikipedia.org
Catalyst Phase-Transfer Catalyst (optional)Increases the effective concentration of the fluoride ion in the organic phase. acsgcipr.org

Role in the Development of Pharmaceuticals and Agrochemicals

This compound is a key building block and intermediate in the synthesis of various biologically active molecules for the pharmaceutical and agrochemical industries. google.com Its utility stems from its ability to readily acylate nucleophilic functional groups (e.g., -OH, -NH₂, -SH) found in more complex molecules, allowing for the introduction of the pentachlorophenyl moiety.

In pharmaceutical research, the incorporation of a pentachlorobenzoyl group can significantly alter the biological activity of a parent compound. A notable example is its use in the derivatization of steroid hormones. Studies have shown that converting steroids into their pentachlorobenzoyl derivatives can lead to enhanced biological activity compared to the original, non-derivatized hormones. This modification can influence properties such as lipophilicity, receptor binding affinity, and metabolic stability.

Furthermore, derivatives of this compound have demonstrated significant antimicrobial properties. Researchers have synthesized various pentachlorobenzoyl derivatives that show efficacy against pathogenic bacteria and fungi. For example, certain derivatives have been found to inhibit the growth of Candida albicans, a common fungal pathogen, by disrupting the integrity of the microbial cell wall.

While specific, commercialized agrochemicals derived directly from this compound are not widely publicized, it is recognized as an important intermediate in this sector. google.com The introduction of the polychlorinated benzoyl group can be a key step in the synthesis of complex pesticides and herbicides, where the halogenated aromatic structure often contributes to the molecule's efficacy and environmental persistence.

Advanced Research Applications of Pentachlorobenzoyl Chloride

Role in Complex Organic Transformations

The reactivity of pentachlorobenzoyl chloride allows for its use in sophisticated organic reactions, contributing to the development of new molecules and specialty chemicals.

This compound is a potent electrophile, readily participating in substitution reactions. In these reactions, the acyl chloride group serves as a reactive site for nucleophilic attack, while the pentachlorophenyl group provides a stable and bulky moiety. This reactivity is harnessed to introduce the pentachlorobenzoyl group into various substrates, a process known as acylation. This modification significantly alters the chemical and physical properties of the parent molecule, thereby expanding molecular diversity.

The high degree of chlorination makes the carbonyl carbon of the acyl chloride group particularly electron-deficient and thus highly susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This electrophilic character is fundamental to its role in creating a wide array of derivatives. The process of electrophilic substitution using this compound involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the chloride ion and the formation of a new ester, amide, or thioester linkage. This strategy is a cornerstone for building molecular complexity and accessing novel compounds with potentially unique biological or material properties.

This compound is a crucial intermediate in the production of various specialty chemicals, including certain pesticides and flame retardants. google.com Its utility stems from its ability to readily react with other molecules to form more complex structures. For instance, it is a precursor in the synthesis of some polychlorobenzyl chrysanthemate insecticides. google.com

The synthesis of these specialty chemicals often involves a multi-step process where this compound is introduced to build a key part of the final molecular architecture. For example, in the production of certain fungicides, it can be reacted with other heterocyclic or aromatic compounds to yield the active ingredient. google.com The compound's stability under specific reaction conditions, coupled with its high reactivity, makes it an efficient building block. Industrial production methods often involve the chlorination of benzoyl chloride using reagents like chlorosulfonic acid or chlorine gas with a catalyst. google.com

Table 1: Examples of Specialty Chemicals Synthesized Using this compound

Chemical ClassSpecific Example/TargetApplication
PesticidesPolychlorobenzyl chrysanthematesInsecticide
FungicidesOximino-triazolyl-ethanesAgriculture
Flame RetardantsN-(Pentachlorobenzoyl)-4,5-dibromo-3,6-methanohexahydrophthalimideIndustrial Applications

Computational Chemistry and Theoretical Studies on this compound Systems

Computational methods are increasingly employed to understand the intricate details of chemical reactions and molecular properties. This compound has been a subject of such theoretical investigations to elucidate its behavior at a molecular level.

Quantum chemical calculations have become a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining the most likely reaction pathways. nih.govnih.gov For systems involving this compound, these calculations can predict the feasibility of a proposed reaction mechanism by computing the energy barriers associated with each step. nih.gov This allows researchers to understand how the molecule interacts with other reactants on a quantum-mechanical level.

These computational studies often start from the structure of a transition state and use methods like intrinsic reaction coordinate (IRC) calculations to trace the path to both reactants and products. nih.gov By comparing the energetics of various potential pathways, a more detailed understanding of the reaction mechanism can be achieved. nih.gov This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. consensus.app DFT calculations have been applied to analyze the properties of chlorinated aromatic compounds, providing insights into their chemical behavior. nih.govsci-hub.seresearchgate.net For this compound, DFT can be used to model its molecular orbitals, charge distribution, and vibrational frequencies. researchgate.net

These studies help in understanding how the five electron-withdrawing chlorine atoms influence the reactivity of the acyl chloride group. The calculated properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be correlated with the molecule's electrophilicity and its propensity to engage in specific types of reactions. DFT calculations can also be used to predict the structures of complexes formed between this compound and other molecules, which is crucial for understanding reaction mechanisms. nih.govsci-hub.se

Table 2: Theoretical Methods in the Study of Chlorinated Aromatic Compounds

Computational MethodInformation ObtainedRelevance to this compound
Quantum Chemical CalculationsReaction pathways, transition states, energy barriers. nih.govnih.govElucidating reaction mechanisms and predicting outcomes.
Density Functional Theory (DFT)Electronic structure, molecular orbitals, charge distribution, reactivity indices. nih.govresearchgate.netUnderstanding the influence of chlorine atoms on reactivity.
Molecular Dynamics (MD) SimulationsSolvation effects, conformational changes, transport properties. nih.govfrontiersin.orgSimulating reaction environments and molecular interactions in solution.

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including reactions in solution. nih.govfrontiersin.orgresearchgate.net For reactions involving this compound, MD simulations can provide a detailed picture of the role of the solvent and other environmental factors. These simulations model the interactions between the solute and solvent molecules, revealing how the solvent can influence the reaction pathway and rate. frontiersin.orgresearchgate.net

By simulating the system at an atomistic level, MD can capture dynamic events such as the formation of hydrogen bonds between the solvent and the reactant or the conformational changes that the molecule might undergo in a particular solvent. nih.govfrontiersin.org This information is complementary to the static picture provided by quantum chemical calculations and is essential for a comprehensive understanding of the reaction in a realistic environment. For instance, MD can be used to investigate how water or other protic solvents might interact with the acyl chloride group, potentially leading to hydrolysis. frontiersin.org

Predictive Modeling of Novel Transformations

In the quest for novel materials and chemical entities, predictive modeling has emerged as a powerful tool to forecast the outcomes of chemical reactions, thereby guiding synthetic efforts and minimizing empirical experimentation. For a highly functionalized and sterically hindered molecule like this compound, computational chemistry offers invaluable insights into its potential transformations, which might not be intuitively obvious. Methodologies such as Density Functional Theory (DFT) and machine learning algorithms are being leveraged to chart the reactivity landscape of complex chlorinated aromatic compounds. nih.govresearchgate.net

At its core, predictive modeling of chemical transformations involves the calculation of molecular properties and reaction energetics. For this compound, this begins with determining the electron distribution and identifying potential reactive sites. The electron-withdrawing nature of the five chlorine atoms on the benzene (B151609) ring, coupled with the acyl chloride group, creates a unique electronic environment. Computational models can precisely quantify the partial charges on each atom, highlighting the electrophilic character of the carbonyl carbon, making it a prime target for nucleophilic attack.

Furthermore, these models can simulate the entire reaction pathway for a potential transformation. For instance, in a substitution reaction where a nucleophile attacks the carbonyl carbon, DFT calculations can determine the energy of the transition state—the highest energy point along the reaction coordinate. researchgate.net The height of this energy barrier, or activation energy, is a critical predictor of reaction feasibility. A lower activation energy suggests a faster, more favorable reaction. By comparing the activation energies for a series of potential nucleophiles, researchers can predict which reactions are most likely to succeed under given conditions.

Predictive modeling is also instrumental in exploring the regioselectivity of potential reactions. While the carbonyl carbon is the most apparent electrophilic site, computational analysis can reveal other potential sites for reaction under specific conditions or with particular reagents. It can also predict the stability of the resulting products, offering a glimpse into the thermodynamic landscape of the reaction.

Recent advancements have seen the application of machine learning, trained on large datasets of quantum chemical calculations, to predict the properties and reactivity of chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs). nih.govresearchgate.net These models can learn complex structure-reactivity relationships and predict the outcomes of transformations for new, unstudied molecules with increasing accuracy. While direct machine learning models for this compound transformations are still a developing area, the principles established from studies on other polychlorinated aromatics provide a robust framework. nih.govresearchgate.net

The data generated from these predictive studies are often presented in tables that allow for a clear comparison of different potential transformations. For example, a table might list various nucleophiles and their calculated activation energies for reaction with this compound, alongside the predicted thermodynamic stability of the resulting product.

Table 1: Illustrative Predictive Data for Nucleophilic Acyl Substitution of this compound

This table represents the type of data generated from predictive modeling studies to forecast reaction feasibility. The values are illustrative and based on general principles of chemical reactivity.

NucleophilePredicted Activation Energy (kcal/mol)Predicted Reaction Enthalpy (kcal/mol)
Ammonia15.2-10.5
Methanol18.5-5.2
Phenol20.1-3.8
Water22.4-2.1
t-Butanol25.8-1.5

By enabling a virtual screening of potential reactions, predictive modeling accelerates the discovery of novel transformations and the synthesis of new derivatives of this compound. This computational-first approach is becoming increasingly central to advanced chemical research, offering a more efficient and insightful path to innovation.

Environmental and Biochemical Research Perspectives

Environmental Fate and Transformation Pathways

The environmental behavior of pentachlorobenzoyl chloride is largely dictated by the chemical stability of the carbon-chlorine bond, a common feature of chlorinated organic pollutants. nih.gov These compounds are known for their resistance to degradation, leading to their persistence in the environment. nih.gov

Degradation Mechanisms of Chlorinated Organic Compounds in Various Environments

Chlorinated organic compounds can undergo degradation through both abiotic and biotic processes. In anaerobic environments, reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is a significant pathway. scispace.com This process can be facilitated by zero-valent iron (ZVI) or by microbial activity. scispace.com Some anaerobic bacteria can utilize chlorinated compounds as electron acceptors in a process called dehalorespiration. youtube.com

Under aerobic conditions, the degradation of chlorinated compounds, particularly those with fewer chlorine atoms, can occur through oxidation. researchgate.net Bacteria can initiate the breakdown of these compounds using dioxygenase enzymes, which leads to the formation of chlorocatechols that can be further metabolized. researchgate.net However, highly chlorinated compounds are often more resistant to aerobic degradation. nih.gov The initial step in the aerobic breakdown of some haloaliphatic compounds is often hydrolytic dehalogenation, catalyzed by dehalogenase enzymes. researchgate.net

Photochemical Degradation Pathways of Chlorinated Benzenes

Photochemical degradation is another important mechanism for the breakdown of chlorinated benzenes in the environment. ethz.ch This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the carbon-chlorine bond. uwaterloo.carsc.org The presence of substances like ozone (O₃) or hydrogen peroxide (H₂O₂) can enhance photochemical degradation by generating highly reactive hydroxyl radicals. uwaterloo.ca These radicals can then attack the chlorinated benzene (B151609) ring, leading to its breakdown. ethz.chuwaterloo.ca For instance, the UV irradiation of substituted chlorobenzenes in benzene can result in the formation of corresponding biphenyls and products of reductive dechlorination. rsc.org

Considerations of Environmental Persistence and Bioaccumulation

The persistence of chlorinated organic compounds in the environment is a significant concern. Their chemical stability and resistance to degradation can lead to long residence times in soil and water. nih.govepa.gov The hydrophobicity of these compounds, which generally increases with the number of chlorine atoms, can cause them to adsorb to soil organic matter and sediments. researchgate.net

Bioaccumulation, the process by which organisms accumulate chemicals at a concentration higher than that in the surrounding environment, is another critical consideration. Due to their lipophilic (fat-loving) nature, chlorinated compounds can accumulate in the fatty tissues of organisms. mdpi.comresearchgate.net While some biotransformation of these compounds can occur within organisms, the potential for bioaccumulation in the food chain remains a key area of research. mdpi.comresearchgate.net

Biochemical Interactions and Metabolic Studies

The interaction of chlorinated compounds with biological systems is a complex area of study, focusing on how organisms metabolize these xenobiotics.

Enzymatic Biotransformation Pathways of Chlorinated Compounds

Microorganisms have evolved diverse enzymatic pathways to transform chlorinated compounds. researchgate.netnih.gov Dehalogenases are a key group of enzymes that catalyze the removal of chlorine atoms from aliphatic and aromatic compounds. researchgate.netnih.gov These enzymes can function through various mechanisms, including hydrolytic, reductive, and oxidative dehalogenation.

For example, some bacteria utilize haloalkane dehalogenases to hydrolyze the carbon-chlorine bond in chlorinated alkanes. nih.govnih.gov In the case of some chlorinated aromatic compounds, dioxygenases initiate the degradation process under aerobic conditions, leading to the formation of catechols that can enter central metabolic pathways. researchgate.net Under anaerobic conditions, reductive dehalogenases play a crucial role in the stepwise removal of chlorine atoms from highly chlorinated molecules. youtube.com

The table below summarizes some of the key enzymatic reactions involved in the biotransformation of chlorinated compounds.

Enzyme Type Reaction Type Substrate Examples Key Function
Dioxygenases Aerobic OxidationChlorobenzenes, Polychlorinated Biphenyls (PCBs)Incorporation of both atoms of O₂ into the aromatic ring, initiating degradation. researchgate.net
Haloalkane Dehalogenases Hydrolytic DehalogenationChloroalkanes, 1,3-DichloropropeneCleavage of the carbon-halogen bond by hydrolysis. nih.govnih.gov
Reductive Dehalogenases Reductive DechlorinationHighly chlorinated benzenes, Polychlorinated Ethenes (PCE)Removal of chlorine atoms with the addition of electrons, often using hydrogen as an electron donor. youtube.com

Investigation of Metabolic Enzymes (e.g., Glutathione (B108866) S-transferases) in Relation to Chlorinated Benzoyl Derivatives

Glutathione S-transferases (GSTs) are a superfamily of enzymes known for their role in detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic compounds. aacrjournals.orgnih.govnih.gov This conjugation reaction generally increases the water solubility of the xenobiotic, facilitating its excretion from the cell. aacrjournals.org

The activity of GSTs towards chlorinated compounds is an area of active research. For some chlorinated compounds, GST-mediated conjugation is a key step in their metabolism. For example, GSTs are involved in the degradation of the industrial chemical styrene (B11656), which proceeds through a styrene oxide intermediate. nih.gov The investigation of GSTs in relation to chlorinated benzoyl derivatives is important for understanding the potential for their detoxification in organisms. The electrophilic nature of the carbonyl group in benzoyl chloride derivatives suggests they could be potential substrates for GSTs. Research into the specific interactions between this compound and GST isoenzymes would provide valuable insights into its metabolic fate.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Analysis

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a compound like pentachlorobenzoyl chloride, both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary sensitivity and selectivity for effective analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. Given the volatility of many chlorinated compounds, GC-MS is a highly suitable method for the identification and quantification of this compound. researchgate.net In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interaction with the stationary phase of the GC column.

As this compound is a reactive compound, it can also be used as a derivatizing agent to improve the GC-MS detection of other molecules like alcohols and amines. This reactivity, however, means that care must be taken during its own analysis to prevent degradation or reaction in the injector or on the column.

Identification is achieved by the mass spectrometer, which fragments the eluted molecules and records their mass-to-charge ratio. The resulting mass spectrum serves as a chemical fingerprint. The fragmentation pattern of this compound would be expected to show a characteristic molecular ion peak and isotopic peaks corresponding to the multiple chlorine atoms, as well as fragments from the loss of chlorine and the carbonyl chloride group. Quantification is performed by comparing the peak area of the analyte to that of a known concentration of a standard. nih.gov For high-sensitivity applications, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target compound, significantly improving the signal-to-noise ratio. springernature.com

Table 1: Illustrative GC-MS Parameters for Chlorinated Compound Analysis

ParameterTypical SettingPurpose
GC ColumnDB-1 (or similar non-polar)Separation based on boiling point.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.
Injector Temperature250 °CEnsures rapid vaporization of the analyte.
Oven ProgramTemperature ramp (e.g., 60 °C to 300 °C)Separates compounds with different boiling points.
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
MS DetectionFull Scan / Selected Ion Monitoring (SIM)Full scan for identification, SIM for quantification.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For compounds that are thermally labile or not sufficiently volatile for GC, high-performance liquid chromatography (HPLC) is the preferred separation technique. researchgate.net this compound can be analyzed using reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). researchgate.net Detection can be achieved using a photodiode array (PDA) detector, which would detect the aromatic ring of the compound, or more powerfully, by interfacing the HPLC with a mass spectrometer (LC-MS). free.fr

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. jddtonline.infonih.gov This technique is particularly valuable for complex matrices. nih.gov For this compound, ionization sources such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used. springernature.comfree.fr APCI is often suitable for less polar molecules, while ESI is effective for polar and ionizable compounds. In the case of analyzing this compound, its hydrolysis product, pentachlorobenzoic acid, could be readily detected using ESI in negative ion mode. LC-MS/MS, or tandem mass spectrometry, can further enhance selectivity and sensitivity by selecting a precursor ion, fragmenting it, and then detecting a specific product ion. free.fr

Table 2: Example HPLC Conditions for Analysis of Related Chlorinated Aromatics

ParameterConditionRationale
ColumnC18 (e.g., 4.6 x 100 mm, 3 µm)Standard reversed-phase column for non-polar analytes. researchgate.net
Mobile PhaseAcetonitrile/Water GradientAllows for the elution of compounds with a range of polarities.
Flow Rate1.0 mL/minTypical analytical flow rate.
DetectionUV/PDA (e.g., at 220 nm) or MSUV for general detection, MS for specific identification. researchgate.net
LC-MS IonizationAPCI/ESIChoice depends on the specific analyte properties and matrix. springernature.comfree.fr

Spectroscopic Methods in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. cas.czhhu.de For this compound, ¹³C NMR would be particularly informative. The spectrum would be expected to show several distinct signals corresponding to the different carbon atoms in the molecule: one for the carbonyl carbon and separate signals for the six carbons of the pentachlorinated benzene (B151609) ring. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing effects of the chlorine substituents.

While ¹H NMR is generally used to analyze protons, this compound has no protons, so a standard ¹H NMR spectrum would not be useful for direct structural analysis of the molecule itself but could detect proton-containing impurities. Furthermore, specialized NMR techniques, such as ³⁵Cl NMR, could potentially be used to study the chlorine environments in the molecule, although the signals are typically very broad for covalently bound chlorine atoms. huji.ac.il

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift Range (ppm)Reasoning
Carbonyl (C=O)160-170Typical range for an acyl chloride carbon.
C1 (ipso- to C=O)130-140Aromatic carbon attached to the carbonyl group.
C2/C6 (ortho-)135-145Aromatic carbons adjacent to C1, deshielded by chlorine.
C3/C5 (meta-)130-140Aromatic carbons deshielded by chlorine.
C4 (para-)135-145Aromatic carbon deshielded by chlorine.

Note: These are estimated values. Actual chemical shifts depend on the solvent and experimental conditions.

Advanced Analytical Approaches

For an unambiguous determination of a molecule's three-dimensional structure, more advanced techniques are required. These methods provide precise spatial information about the atoms within a molecule.

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique involves directing X-rays at a single crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate the positions of all atoms in the crystal lattice, yielding highly accurate measurements of bond lengths, bond angles, and torsional angles.

For this compound, a successful X-ray crystallographic analysis would provide an exact model of its solid-state conformation. This would definitively confirm the planar structure of the benzene ring, the positions of the five chlorine atoms, and the geometry of the benzoyl chloride group. The data would also reveal how the molecules pack together in the crystal, providing insights into intermolecular interactions. This level of structural detail is unparalleled and serves as the ultimate proof of structure for a crystalline solid. nih.gov

Q & A

Q. What are the standard methodologies for synthesizing pentachlorobenzoyl chloride in laboratory settings?

this compound is typically synthesized via chlorination of benzoyl chloride derivatives. A common approach involves reacting pentachlorobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions. For example, analogous procedures for nitrobenzoyl chloride synthesis suggest refluxing with excess SOCl₂, followed by distillation under reduced pressure to isolate the product . Critical parameters include stoichiometric ratios, reaction temperature (80–100°C), and inert gas purging to prevent hydrolysis.

Q. How can researchers mitigate hydrolysis during purification and storage?

Hydrolysis is a key challenge due to the compound’s reactivity with moisture. Methodological solutions include:

  • Using anhydrous solvents (e.g., dry dichloromethane) during purification.
  • Storing the product in sealed, moisture-free containers under inert gas (argon/nitrogen).
  • Immediate post-synthesis distillation to remove residual reagents like SOCl₂, which can hydrolyze and degrade the product .

Q. What safety protocols are essential for handling this compound?

Safety measures align with OSHA and REACH guidelines for chlorinated acyl chlorides:

  • PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and respirators for vapor protection .
  • Ventilation : Use fume hoods to limit inhalation exposure.
  • Decontamination : Immediate rinsing with water for skin/eye contact and neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved when using different chlorinating agents (e.g., PCl₅ vs. SOCl₂)?

Discrepancies in yields often stem from side reactions (e.g., incomplete chlorination or byproduct formation). Researchers should:

  • Optimize stoichiometry : Excess PCl₅ (1.5–2 equivalents) improves conversion but risks phosphorus oxychloride (POCl₃) contamination.
  • Monitor reaction progress : Use TLC or FTIR to track acyl chloride formation (C=O stretch at ~1800 cm⁻¹) .
  • Compare purity : Post-distillation NMR or mass spectrometry can identify residual reactants or decomposition products .

Q. What advanced analytical techniques are recommended for characterizing this compound’s stability under varying conditions?

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., stability up to 150°C).
  • GC-MS/HPLC-MS : Detect hydrolytic byproducts (e.g., pentachlorobenzoic acid) in accelerated aging studies .
  • X-ray Crystallography : Resolve structural ambiguities, particularly if polymorphic forms are suspected .

Q. How can computational models predict the environmental persistence and toxicity of this compound?

  • QSAR (Quantitative Structure-Activity Relationship) : Correlate chlorine substitution patterns with bioaccumulation potential.
  • Molecular Dynamics Simulations : Study hydrolysis pathways in aqueous environments, considering pH and temperature effects .
  • Ecotoxicology assays : Use Daphnia magna or algae models to validate predicted LC₅₀ values .

Methodological Frameworks for Contradictory Data

Q. What experimental design principles apply when studying conflicting reaction mechanisms (e.g., radical vs. electrophilic chlorination)?

  • Factorial Design : Vary factors like catalyst type (e.g., AlCl₃ vs. FeCl₃), temperature, and solvent polarity to isolate mechanistic pathways .
  • Isotopic Labeling : Use ³⁶Cl-labeled reagents to trace chlorine incorporation sites .
  • Kinetic Studies : Compare rate constants under controlled conditions to distinguish between competing mechanisms .

Q. How should researchers address discrepancies in reported toxicity profiles?

  • Dose-Response Replication : Conduct in vitro assays (e.g., human hepatocyte cytotoxicity) across multiple labs to validate LD₅₀ values .
  • Meta-Analysis : Pool historical data while controlling for variables like exposure duration and purity of test samples .
  • Pathway Analysis : Use transcriptomics to identify consistent biomarkers (e.g., oxidative stress genes) across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.